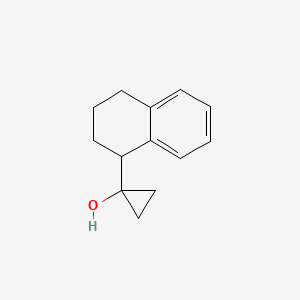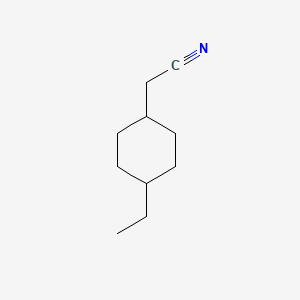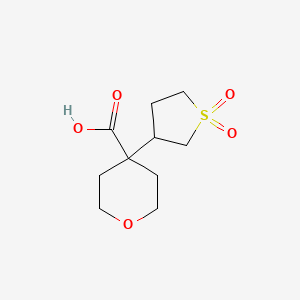
4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid is an organic compound with the molecular formula C10H16O5S. This compound features a tetrahydrothiophene ring with a dioxido group and a tetrahydropyran ring with a carboxylic acid group. It is a biochemical reagent that can be used in various scientific research applications .
Preparation Methods
The synthesis of 4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid involves multiple steps. One common method includes the reaction of tetrahydrothiophene with an oxidizing agent to introduce the dioxido group, followed by the formation of the tetrahydropyran ring through cyclization reactions. Industrial production methods may involve bulk manufacturing and custom synthesis .
Chemical Reactions Analysis
4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxido group back to a sulfide group.
Substitution: The carboxylic acid group can undergo substitution reactions with various nucleophiles to form esters, amides, and other derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines .
Scientific Research Applications
4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The dioxido group can participate in redox reactions, influencing the oxidative state of biological systems. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function .
Comparison with Similar Compounds
4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid can be compared with similar compounds such as:
Tetrahydro-2H-pyran-4-carboxylic acid: Lacks the dioxido group and has different reactivity and applications.
Tetrahydrothiophene-3-carboxylic acid: Lacks the tetrahydropyran ring and has different chemical properties.
4-(1,1-Dioxidotetrahydrothiophen-3-yl)butanoic acid: Has a butanoic acid group instead of a tetrahydropyran ring, leading to different biological activities .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H16O5S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
4-(1,1-dioxothiolan-3-yl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O5S/c11-9(12)10(2-4-15-5-3-10)8-1-6-16(13,14)7-8/h8H,1-7H2,(H,11,12) |
InChI Key |
SYGJGQOKBZXTPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1C2(CCOCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




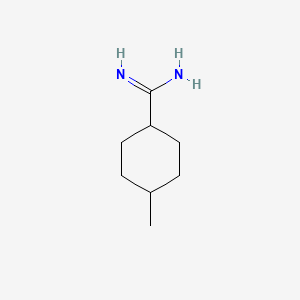

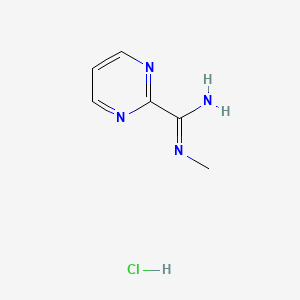

![3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B13596168.png)
![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)




